molecular formula C7H6O2S B8400363 6-methyl-6H-thieno[2,3-c]furan-4-one

6-methyl-6H-thieno[2,3-c]furan-4-one

Cat. No. B8400363
M. Wt: 154.19 g/mol
InChI Key: NNQQVJKANXADQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-6H-thieno[2,3-c]furan-4-one is a useful research compound. Its molecular formula is C7H6O2S and its molecular weight is 154.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-6H-thieno[2,3-c]furan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-6H-thieno[2,3-c]furan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-methyl-6H-thieno[2,3-c]furan-4-one

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

6-methyl-6H-thieno[2,3-c]furan-4-one

InChI

InChI=1S/C7H6O2S/c1-4-6-5(2-3-10-6)7(8)9-4/h2-4H,1H3

InChI Key

NNQQVJKANXADQD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CS2)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of thiophene-3-carboxylic acid (1.00 g, 7.8 mmol) in THF (10 mL) is added dropwise to a cold (−80° C.) solution of lithium bistrimethylsilylamide (8.6 mL of a 2M solution) in THF (15 mL). The resulting pale yellow solution is warmed to −50° C. and is stirred at −50° C. for 1 hr during which time a white precipitate is formed. The reaction mixture is cooled to −80° C. and treated dropwise with acetaldehyde (1.2 mL). The white precipitate gradually disappeared during the addition. The reaction mixture is warmed to −20° C. and stirred for 30 min. The reaction mixture is then poured into aqueous 2M HCl solution (120 mL). The resulting mixture is stirred at room temperature while a stream of air is blown into the reaction vessel to assist in the evaporation of THF. The white precipitate which forms is collected by filtration and dissolved in dichloromethane (5 mL) and Et3N (5 mL). The reaction mixture is treated with p-toluenesulfonyl chloride (0.38 g, 2.0 mmol) and stirred overnight. The reaction mixture is treated with NaHCO3 solution and the organic phase is collected, dried over Na2SO4, filtered and concentrated. The residue is purified by chromatography (silica gel) to give the title compound (0.39 g, 32%).
Quantity
1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
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Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
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reactant
Reaction Step Two
Name
Quantity
120 mL
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reactant
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0.38 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five
Yield
32%

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